molecular formula C8H4BrF2NS B2582904 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole CAS No. 1644664-05-0

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Cat. No.: B2582904
CAS No.: 1644664-05-0
M. Wt: 264.09
InChI Key: FQYOIJAUQOJMBD-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 2nd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the introduction of the bromine and difluoromethyl groups onto the benzothiazole ring. One common method involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more cost-effective for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to moderate heating.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate; solvents like acetic acid or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or THF.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate; solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(difluoromethyl)-1,3-benzothiazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 6-phenyl-2-(difluoromethyl)-1,3-benzothiazole.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or antiviral activities.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(difluoromethyl)pyridine
  • 6-Bromo-2-(difluoromethyl)-3-fluoropyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties compared to pyridine-based analogs. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the benzothiazole ring system is known for its bioactivity, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYOIJAUQOJMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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